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Compound Focus: Doxepin Hydrochloride

CAS No.: 1229-29-4

Cat. No.: S002217

Crystallographic Profile of (E)-Doxepin Hydrochloride

Recent studies using high-quality powder diffraction data have successfully elucidated the crystal structure

of the (E)-isomer of doxepin hydrochloride [1]. The table below summarizes the key crystallographic data.

Parameter Value | Description
Chemical Formula C19H22NO*-Cl~ [1]
Space Group P2i/a (#14) [1]
Crystal System Monoclinic [1]

| Unit Cell Parameters | a = 13.78488(7) A b = 8.96141(7) A ¢ = 14.30886(9) A B = 96.5409(5)° [1] | | Unit
Cell Volume (V) | 1756.097(12) A3 [1] | | Z (Molecules/Unit Cell) | 4 [1] | | Powder Diffraction File (PDF)
| Entry 00-066-1613 [1] | | Notable Structural Feature | [sostructural with amitriptyline hydrochloride [1] |

Experimental & Computational Methodology
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The determination of this crystal structure combined advanced experimental techniques with computational

modeling, as outlined in the workflow below.

Synchrotron X-ray Powde Density Fynctional Theory (DFT)

High-Resolution o
[Powder Patternj (Geometry Optlmlzatlon)
AN Z

Data Refinement & Validation

ields Finalized
rystal Structure

Click to download full resolution via product page

The combined experimental-computational workflow for solving the crystal structure of (E)-doxepin

hydrochloride.
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Key Technical Details of the Workflow

o Data Collection: The high-resolution synchrotron X-ray powder diffraction data provided the
foundation for the structure solution. The use of a synchrotron source was critical for obtaining the
high-quality and high-resolution data required to resolve the structural details of this pharmaceutical

compound [2] [1].

e Structure Solution & Refinement: The powder diffraction data was solved and refined using the
Rietveld method, a standard technique for extracting crystal structure details from powder patterns

[1].

e Computational Optimization: Density Functional Theory (DFT) calculations were used to optimize
the geometry of the molecule. The remarkably low root-mean-square Cartesian displacement of
0.122 A between the Rietveld-refined and DFT-optimized structures validates the precision and

reliability of the final structural model [2] [1].

Structural Insights and Intermolecular Interactions

The solid-state conformation of dexepin hydrochloride is largely stabilized by a network of hydrogen

bonds. The table below details these key interactions.

. Acceptor -
Interaction Type Donor Atom Role / Significance
Atom
Strong Discrete Protonated nitrogen Chloride Primary, strong interaction stabilizing
H-bond (N*-H) anion (CI7) the crystal lattice [2] [1].

Multiple C-H-:-ClI Methyl groups (C—H) Chloride

H-bonds anion (CI0)
Additional C-H:-- Methylene groups & Chloride
Cl H-bonds vinyl proton (C-H) anion (CI7)

Form a network of weaker interactions
that reinforce the 3D structure [2] [1].

Further contribute to the stability and
conformation of the cation [2].

A crucial finding from the DFT analysis is that the observed solid-state conformation is energetically higher

than its isolated global minimum. This indicates that the specific molecular shape found in the crystal is

stabilized by the intermolecular interactions, primarily the electrostatic attractions and hydrogen bonds

with the chloride counterion and neighboring molecules [2].
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Pharmaceutical Relevance and Research Applications

Understanding the crystal structure at this level of detail has direct implications for drug development and

formulation science.

¢ Solid-State Property Prediction: Knowledge of the crystal structure allows researchers to rationalize
and predict key pharmaceutical properties such as stability, solubility, and dissolution rate [3] [2].
This is fundamental to ensuring drug product quality and performance.

e Polymorph Screening: The research notes a prior study on polymorphism in doxepin
hydrochloride [2]. Precise crystallographic data is essential for identifying and characterizing
different polymorphs, which can have vastly different bioavailability and physical properties.

¢ Advanced Formulation Design: This structural knowledge can inform the development of novel drug
delivery systems. For instance, one study engineered a bilayer mucoadhesive oral film for doxepin
hydrochloride using 3D printing technology. Techniques like Powder X-ray Diffraction (XRD) and
Differential Scanning Calorimetry (DSC) were used in this context to characterize the final product
and ensure the drug was in the correct physical state within the formulation [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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